N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine
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Overview
Description
N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5,6-dimethyl-1,2,4-triazine-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Scientific Research Applications
N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine:
5,6-Dimethyl-1,2,4-triazine-3-thiol: A precursor in the synthesis of various triazine derivatives.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Studied for its energetic properties.
Uniqueness
N-Cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12N4 |
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Molecular Weight |
164.21 g/mol |
IUPAC Name |
N-cyclopropyl-5,6-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C8H12N4/c1-5-6(2)11-12-8(9-5)10-7-3-4-7/h7H,3-4H2,1-2H3,(H,9,10,12) |
InChI Key |
DOECZRZUAFCEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)NC2CC2)C |
Origin of Product |
United States |
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